molecular formula C9H9F6NO3 B13637402 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid

Cat. No.: B13637402
M. Wt: 293.16 g/mol
InChI Key: ZXHKJVJAYMKVKP-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid is a sophisticated fluorinated piperidine derivative highly valued in medicinal chemistry and pharmaceutical research as a versatile chemical building block . Its core structure, featuring both a trifluoroacetyl group and a trifluoromethyl group on the same piperidine ring, makes it a critical intermediate for constructing complex molecules with tailored properties. The presence of multiple fluorine atoms is strategically significant, as fluorine incorporation is a well-established strategy in drug design to influence a compound's metabolic stability, lipophilicity, and binding affinity. This bifunctional compound contains two reactive sites: the carboxylic acid, which can form amide bonds, and the trifluoroacetyl-protected amine, which can be deprotected to reveal a secondary amine for further derivatization. Researchers primarily utilize this scaffold in the synthesis of targeted libraries for high-throughput screening and in the development of potential active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) targets and other therapeutic areas where the piperidine motif is prevalent. Its research value lies in its ability to rapidly generate analogs for structure-activity relationship (SAR) studies, helping to optimize the potency and pharmacokinetic profiles of lead compounds. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9F6NO3

Molecular Weight

293.16 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C9H9F6NO3/c10-8(11,12)5(17)16-3-1-7(2-4-16,6(18)19)9(13,14)15/h1-4H2,(H,18,19)

InChI Key

ZXHKJVJAYMKVKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method Using Sulfur Tetrafluoride (SF4)

  • Procedure : 4-Piperidine carboxylic acid is reacted in a stainless steel autoclave with sulfur tetrafluoride in the presence of solvents such as trichloromethane (chloroform) and anhydrous hydrofluoric acid.
  • Conditions : The mixture is stirred and heated to temperatures ranging from 65°C to 95°C for 3–4 hours.
  • Workup : After cooling, the reaction mixture is neutralized with sodium hydroxide to pH 10, followed by extraction with chloroform or dichloromethane.
  • Yield and Purity : This method yields 4-(trifluoromethyl)piperidine-4-carboxylic acid with purities above 95% and yields ranging from approximately 54% to 80% depending on exact conditions (temperature, solvent ratios, reaction time).
Parameter Typical Value
Starting material 4-Piperidine carboxylic acid
Fluorinating agent Sulfur tetrafluoride (SF4)
Solvent Trichloromethane + HF or DCM + HF
Temperature 65–95 °C
Reaction time 3–4 hours
Yield 54–80%
Purity >95%

Introduction of the Trifluoroacetyl Group at the Nitrogen

Once the 4-(trifluoromethyl)piperidine-4-carboxylic acid is obtained, the nitrogen atom is selectively acylated with trifluoroacetyl groups.

Method Using Trifluoroacetic Anhydride

  • Procedure : The piperidine derivative is dissolved in an organic solvent such as toluene, xylene, trimethylbenzene, methyl tert-butyl ether (MTBE), or methylene dichloride.
  • Reaction : Trifluoroacetic anhydride is slowly added under cooling (0°C), followed by addition of pyridine as a base to catalyze the acylation.
  • Conditions : The mixture is warmed to 40–60°C and stirred for 24–48 hours to complete the reaction.
  • Workup : Water is added at low temperature, and the mixture is warmed to 45–60°C for 1–4 hours to hydrolyze any side products. The organic phase is separated, washed, dried, and concentrated to isolate the trifluoroacetylated product.
Parameter Typical Value
Solvent Toluene, xylene, MTBE, or DCM
Acylating agent Trifluoroacetic anhydride
Base Pyridine
Temperature 0°C (addition), then 40–60 °C (reaction)
Reaction time 24–48 hours
Workup Water addition, extraction, drying

Representative Experimental Data

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra typically show multiplets for piperidine ring protons in the 3.4–3.9 ppm range and signals for methylene groups around 2.1–2.4 ppm.
  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight (calculated 293.16 g/mol for the target compound).
  • Purification : Products are often purified by extraction, drying over sodium sulfate, and concentration under reduced pressure. Sometimes salt formation (e.g., oxalate salt) is used to isolate the compound as a solid.

Summary Table of Preparation Steps

Step Reagents & Conditions Product/Intermediate Yield & Purity
Fluorination of 4-piperidine carboxylic acid SF4, trichloromethane + HF, 65–95°C, 3–4 h 4-(Trifluoromethyl)piperidine-4-carboxylic acid 54–80% yield, >95% purity
Acylation with trifluoroacetic anhydride Trifluoroacetic anhydride, pyridine, toluene, 0–60°C, 24–48 h 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid High purity, isolated as oil or salt

Additional Notes on Preparation

  • The use of anhydrous hydrofluoric acid and sulfur tetrafluoride requires specialized equipment and safety precautions due to their corrosive and toxic nature.
  • Reaction times and temperatures must be carefully controlled to avoid side reactions and degradation.
  • The trifluoroacetylation step benefits from slow addition and temperature control to improve selectivity and yield.
  • Salt formation (e.g., oxalate salts) can improve isolation and handling of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring.

    Substitution: The trifluoromethyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The search results provided do not contain information regarding the applications of "1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid". However, they do provide information on similar compounds, which can be used to infer the potential applications of the specified compound.

Here's what can be gathered from the search results:

1-(Trifluoroacetyl)piperidine-4-carboxylic acid
This compound, closely related to the query compound, has the molecular formula C8H10F3NO3 and a molecular weight of 225.16 g/mol . Its synonyms include 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid and 1-(trifluoroacetyl)-4-piperidinecarboxylic acid .

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
This compound is studied for its role as a pharmacophore in drug development. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for designing new pharmaceuticals. Research indicates it exhibits promising biological activities, particularly in oncology and neurology. Derivatives of this compound can inhibit tumor growth in specific cancer cell lines, suggesting its potential as an anticancer agent, and preliminary research indicates neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

2-(4-Trifluoromethyl-phenyl)thiazole-4-carboxylic acid
This compound is utilized in pharmaceutical development as a key intermediate in the synthesis of anti-inflammatory and antimicrobial agents . It is also used in agricultural chemistry to enhance the effectiveness of pesticides and herbicides . Additionally, it is incorporated into polymers and coatings for improved thermal stability and chemical resistance and acts as a valuable tool in studying biological pathways, especially in enzyme inhibition and receptor binding studies, aiding in drug discovery .

Tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
This is another related compound .

Given the information on related compounds, potential applications of this compound could include:

  • Pharmaceutical Development: As an intermediate in synthesizing pharmaceuticals, potentially with anti-inflammatory, antimicrobial, anticancer, or neuroprotective properties.
  • Agrochemicals: In the formulation of agrochemicals.
  • Material Science: For creating polymers and coatings with improved thermal stability and chemical resistance.
  • Biochemical Research: In studying biological pathways, enzyme inhibition, and receptor binding for drug discovery.

Mechanism of Action

The mechanism by which 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid Trifluoroacetyl (C=O(CF₃)), 4-(trifluoromethyl) C₉H₉F₆NO₃ 293.17 High lipophilicity, dual trifluoromethyl groups enhance metabolic stability
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl (COOEt) C₉H₁₅NO₄ 201.22 Lower fluorine content; improved aqueous solubility (Log S = -3.3)
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid Pyrimidin-2-yl with 4-CF₃ C₁₁H₁₂F₃N₃O₂ 275.23 Aromatic pyrimidine enhances π-π stacking; potential kinase inhibition
1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid Thiadiazole ring with CF₃ C₉H₁₀F₃N₃O₂S 281.25 Sulfur-containing heterocycle improves electrophilicity and bioavailability
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid 4-(Trifluoromethyl)phenyl C₁₃H₁₄F₃NO₂ 285.25 Aromatic CF₃ group increases steric bulk; suitable for receptor targeting

Physicochemical Properties

  • Lipophilicity: The dual trifluoromethyl groups in the target compound increase its log P compared to non-fluorinated analogues (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) .
  • Solubility : Fluorination generally reduces aqueous solubility. The target compound’s solubility is expected to be lower than that of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -3.3) .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, giving the target compound a longer half-life than compounds with labile substituents (e.g., ethoxycarbonyl) .

Biological Activity

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid is a synthetic compound characterized by a piperidine ring with trifluoroacetyl and trifluoromethyl substituents. Its unique fluorinated structure enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Molecular Formula : C₉H₉F₆N₁O₃
  • Molecular Weight : 293.16 g/mol

The presence of trifluoroacetyl and trifluoromethyl groups significantly influences the compound's lipophilicity, stability, and reactivity. The trifluoroacetyl group acts as an electrophile, facilitating nucleophilic acyl substitution reactions, while the carboxylic acid moiety allows for typical reactions such as esterification and amidation.

Biological Activity

Research indicates that compounds with similar fluorinated groups often exhibit notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects due to its interaction with biological membranes and metabolic pathways.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through interactions with specific receptors or enzymes involved in inflammatory processes.

Interaction Studies

Interaction studies have demonstrated that this compound can bind to various biological targets, potentially modulating their activity. This binding affinity is crucial for understanding its pharmacological profile and therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Trifluoroacetylpiperidine-4-carboxylic acidC₈H₈F₃N₁O₂Lacks trifluoromethyl group
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acidC₉H₉F₃N₁O₂Contains an ethyl substituent
1-TrifluoroacetylpiperidineC₇H₇F₃N₁O₂Simpler structure without carboxylic acid

This comparison highlights the unique combination of both trifluoroacetyl and trifluoromethyl groups in this compound, which may confer distinct chemical reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of fluorinated compounds similar to this compound. For instance, modifications to enhance aqueous solubility while maintaining biological activity have been explored. One study indicated that introducing polar functionalities could improve solubility without compromising metabolic stability or activity against specific biological targets .

Q & A

Basic: What are the key spectroscopic characteristics for confirming the structure of 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid?

Methodological Answer:
To confirm the structure, ¹H NMR and ¹⁹F NMR are critical. For analogous piperidine-trifluoromethyl derivatives, key NMR signals include:

  • ¹H NMR : Peaks for piperidine protons (δ 3.25–1.51 ppm, multiplet) and aromatic/trifluoroacetyl-associated protons (e.g., δ 8.45–7.51 ppm for coupled aromatic systems) .
  • ¹⁹F NMR : Distinct multiplets for trifluoromethyl (CF₃) and trifluoroacetyl (COCF₃) groups. For example, in similar compounds, CF₃ groups resonate at δ -62 to -68 ppm, while COCF₃ appears at δ -70 to -75 ppm .
  • Coupling Constants : J-values (e.g., 8.8 Hz for aromatic protons) help confirm spatial arrangements .

Basic: What molecular weight and purity specifications are typically reported for this compound?

Methodological Answer:
The compound has a molecular weight of 293.17 g/mol (C₉H₉F₆NO₃) and is commonly reported with ≥95% purity via HPLC or NMR . For example:

PropertyValueSource
Molecular FormulaC₉H₉F₆NO₃
Molecular Weight293.17 g/mol
Purity95% (HPLC/NMR)

Advanced: How can researchers optimize synthesis yields under reductive amination conditions?

Methodological Answer:
Reductive amination of similar piperidine derivatives often involves:

  • Reagents : NaBH₃CN (0.5 mmol) in MeOH/AcOH (20:1 ratio) at RT .
  • Key Variables :
    • pH Control : Acetic acid (0.5 mL) stabilizes intermediates .
    • Stoichiometry : A slight excess of piperidine-4-carboxylic acid (1.05 eq) improves yield .
  • Yield Optimization : For analogous reactions, yields range from 15% (low) to 39% (moderate) depending on substrate solubility and catalyst choice .

Advanced: What are common impurities in synthesis, and how can they be resolved?

Methodological Answer:
Common impurities include:

  • Unreacted Aldehyde : Detected via TLC (Rf ~0.5 in EtOAc/hexane). Remove by silica gel chromatography .
  • Trifluoroacetyl Hydrolysis Byproducts : Monitor via ¹⁹F NMR for unexpected CF₃ or COOH signals. Use anhydrous conditions to suppress hydrolysis .
  • Diastereomers : Resolved using chiral HPLC (e.g., Chiralpak IA column) .

Methodological: Which analytical techniques are most effective for purity assessment?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 95% acetonitrile/water) detect impurities <1% .
  • NMR : ¹⁹F NMR quantifies trifluoromethyl groups and detects hydrolyzed byproducts .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 294.17) and fragmentation patterns .

Data Contradiction: How to address discrepancies in reported reaction yields for similar compounds?

Methodological Answer:
Yield variations (e.g., 15% vs. 39%) arise from:

  • Catalyst Choice : Pd(OAc)₂/XPhos improves coupling efficiency vs. non-catalytic methods .
  • Reaction Scale : Milligram-scale reactions (0.27 mmol) often underperform vs. optimized larger batches .
  • Purification : Column chromatography vs. recrystallization impacts recovery rates .
    Recommendation : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and adjust stoichiometry .

Advanced: How does the trifluoroacetyl group influence the compound’s stability under storage?

Methodological Answer:
The trifluoroacetyl group is prone to hydrolysis in humid conditions. Stability protocols include:

  • Storage : Under inert gas (N₂/Ar) at -20°C in sealed vials .
  • Monitoring : Periodic ¹⁹F NMR to detect hydrolysis (loss of COCF₃ signal at δ -70 ppm) .
  • Lyophilization : For long-term storage, lyophilize as a sodium salt to enhance stability .

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